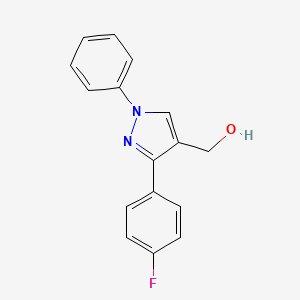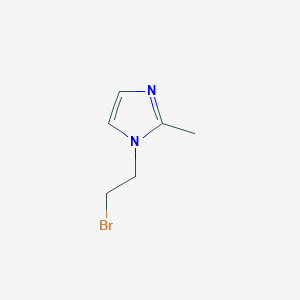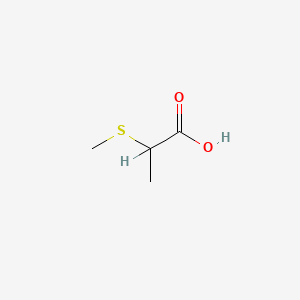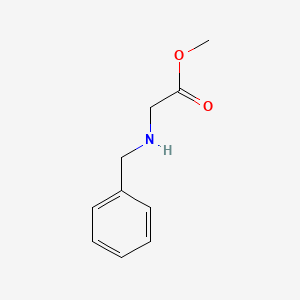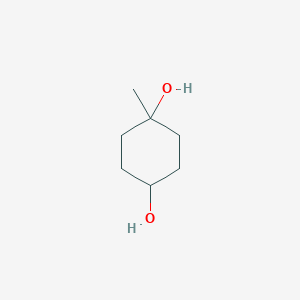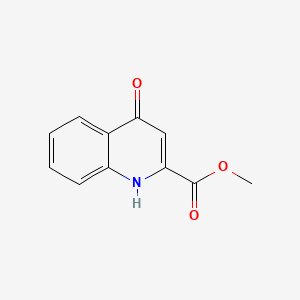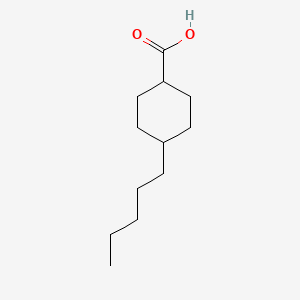
2-(4-Bromophenyl)cyclopropanecarboxylic acid
Übersicht
Beschreibung
2-(4-Bromophenyl)cyclopropanecarboxylic acid is a compound that features a cyclopropane ring attached to a carboxylic acid and a 4-bromophenyl group. This structure is of interest due to its potential applications in pharmaceuticals and as an intermediate in organic synthesis.
Synthesis Analysis
The synthesis of related cyclopropane derivatives can be achieved through various methods. For instance, the reaction of 4-allyl-1,2-dimethoxybenzene with ethyl diazoacetate followed by bromination has been used to obtain bromophenol derivatives incorporating cyclopropane moieties . Another approach involves the cyclopropanation of phenylacetonitrile with epichlorohydrin, followed by hydrolysis, lactonization, and bromination to yield 2-bromomethyl-1-phenyl cyclopropane carboxylic acid . These methods highlight the versatility of cyclopropane synthesis and its adaptability to incorporate various functional groups.
Molecular Structure Analysis
The molecular structure of cyclopropane derivatives can be complex, with polymorphism being a common phenomenon. For example, two polymorphs of a 1,4-diazabicyclo[3.2.2]nonane-4-carboxylic acid 4-bromophenyl ester have been characterized, revealing different crystal structures and phase relationships . Such studies are crucial for understanding the physical properties and stability of these compounds.
Chemical Reactions Analysis
Cyclopropane-containing compounds can undergo a variety of chemical reactions. The bromophenol derivatives with cyclopropyl moieties have been shown to exhibit excellent inhibitory effects against carbonic anhydrase isoenzymes, demonstrating their potential in medicinal chemistry . Additionally, the ring-opening of cyclopropane has been observed in reactions with bromine, leading to the formation of new compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclopropane derivatives are influenced by their substituents. For example, the pKa values of cis-2-substituted 1-cyclopropanecarboxylic acids have been determined, showing that electronic effects of substituents can significantly affect acidity . Moreover, the ionization and cyclization behavior of carboxylic acids can be influenced by the presence of bromine substituents, as seen in the study of 2′-carboxy-4-bromocarbanilide .
Wissenschaftliche Forschungsanwendungen
Bioactivity and Herbicidal Applications
One area of application for cyclopropanecarboxylic acid derivatives is in bioactivity, particularly in herbicides and fungicides. Compounds synthesized from cyclopropanecarboxylic acid, such as N-(substituted) cyclopropanecarboxyl-N′-pyridin-2-yl thioureas, have shown promising herbicidal and fungicidal activities. This highlights the potential of these compounds in agricultural applications (Tian et al., 2009).
Inhibition of Carbonic Anhydrase Isoenzymes
Another significant application is the inhibition of carbonic anhydrase isoenzymes. Cyclopropylcarboxylic acids and esters, containing bromophenol moieties, have been investigated for their ability to inhibit human carbonic anhydrase isoenzymes. These compounds exhibited potent inhibitory effects, suggesting their potential use in medical research and drug development (Boztaş et al., 2015).
Antimicrobial and Antibacterial Activities
The synthesis of derivatives from cyclopropanecarboxylic acid has also been explored for antimicrobial and antibacterial properties. For instance, 2,2-dichloro-1(4-ethoxyphenyl) cyclopropanecarboxylic acid derivatives have shown some degree of insecticidal and antibacterial activities, making them potential candidates for use in these fields (Shan, 2008).
Chemical Analysis Techniques
In chemical analysis, these compounds have been used in matrix-assisted laser desorption/ionization mass spectrometry imaging (MALDI MSI) for profiling drug distribution in biological tissues, such as rat brain tissue sections. This application is crucial in pharmacokinetics and drug metabolism studies (Goodwin et al., 2010).
Catalyst Development
Cyclopropanecarboxylic acid derivatives have been used in synthesizing catalysts for enantioselective reactions. For example, dirhodium tetrakis-(R)-(1-(4-bromophenyl)-2,2-diphenylcyclopropanecarboxylate) has proven effective in various enantioselective cyclopropanations and rearrangements, highlighting its role in synthetic chemistry (Qin et al., 2011).
Structural and Conformation Studies
These compounds are also valuable in structural and conformation studies. The analysis of their crystal structures and phase relationships contributes to a deeper understanding of molecular interactions and stability, which is essential in pharmaceutical formulation and chemical synthesis (Korp et al., 1983).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(4-bromophenyl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO2/c11-7-3-1-6(2-4-7)8-5-9(8)10(12)13/h1-4,8-9H,5H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPBUJVBXRABXRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30976981 | |
| Record name | 2-(4-Bromophenyl)cyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30976981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenyl)cyclopropanecarboxylic acid | |
CAS RN |
6142-65-0 | |
| Record name | NSC179404 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179404 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(4-Bromophenyl)cyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30976981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



